molecular formula C4H6O4 B1601779 (2,3-13C2)butanedioic acid CAS No. 61128-08-3

(2,3-13C2)butanedioic acid

Cat. No.: B1601779
CAS No.: 61128-08-3
M. Wt: 120.07 g/mol
InChI Key: KDYFGRWQOYBRFD-ZDOIIHCHSA-N
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Description

Butanedioic acid-2,3-13C2, also known as Succinic acid-2,3-13C2, is a stable, organic compound with the molecular formula C4H4O4 . It is characterized by two carboxyl groups that are separated by a methylene group. The 13C2 isotopic labeling is used to trace metabolic pathways and biochemical reactions in living organisms, including humans.


Synthesis Analysis

Butanedioic Acid-2,3-13C2 can be synthesized in several ways, including chemical synthesis and biotechnology-based methods . One of the most commonly used methods involves the catalytic hydrogenation of maleic anhydride in the presence of deuterium oxide . Another method involves the synthesis of Butanedioic Acid-2,3-13C2 from 1,2-Dibromoethane-13C2 and Potassium Cyanide .


Molecular Structure Analysis

The molecular structure of Butanedioic Acid-2,3-13C2 is characterized by two carboxyl groups that are separated by a methylene group. The linear formula of Butanedioic Acid-2,3-13C2 is HO2C13CH213CH2CO2H . The molecular weight of Butanedioic Acid-2,3-13C2 is 120.07 .


Chemical Reactions Analysis

The endoperoxide bridge of DHA reacts with heme, generating free radicals which inhibit protein and nucleic acid synthesis of the Plasmodium parasites during all erythrocytic stages . Reactions with these free radicals can also lead to alkylation of parasitic proteins .


Physical and Chemical Properties Analysis

The melting point of Butanedioic Acid-2,3-13C2 is 184-187 ℃, and its boiling point is 235 ℃. It is soluble in water, ethanol, and ether. The pH of Butanedioic Acid-2,3-13C2 is 3.5 in its pure form, and it has a characteristic odor.

Scientific Research Applications

Metabolic Engineering for Biofuel and Chemical Production

  • Biofuel and Polymer Production : 2,3-Butanediol (BDO) is crucial in manufacturing polymers and biofuels. A study demonstrated the first direct biocatalytic routes for BDO production from renewable carbohydrate feedstocks using engineered Escherichia coli, showcasing a sustainable alternative to fossil fuels (Yim et al., 2011).
  • Enhancing 2,3-Butanediol Production in Yeast : By eliminating byproduct formation and rebalancing redox cofactors, Saccharomyces cerevisiae was engineered to increase 2,3-butanediol production, setting new records for yield and productivity (Kim & Hahn, 2015).
  • Optimization of Microbial Production : Various strategies, including strain improvement and process development, have been explored for efficient microbial 2,3-butanediol production. The state-of-the-art techniques and future prospects in this area are thoroughly reviewed (Ji, Huang, & Ouyang, 2011).

Industrial and Environmental Applications

  • Waste Valorization : A study demonstrated the effective use of bacterial isolate Enterobacter cloacae TERI BD 18 in converting waste materials into 2,3-butanediol, offering a sustainable method for waste management and chemical production (Priya & Lal, 2019).
  • Autotrophic Production : The engineering of Cupriavidus necator H16 for autotrophic production of (R)-1,3-butanediol from CO2 highlights the potential of using bacteria for sustainable chemical synthesis (Gascoyne et al., 2021).

Analytical and Food Science

  • Food Chemistry : A gas chromatographic method for the direct determination of short-chain volatile organic acids, including 2,3-butanediol, in foods, was developed, aiding in food quality and safety analysis (Yang & Choong, 2001).

Plant Science and Agriculture

  • Inducing Plant Resistance : Research on the volatile compound 2,3-butanediol has shown its ability to trigger plant immunity against multiple viruses, highlighting its potential use in agriculture (Kong et al., 2018).

Mechanism of Action

Target of Action

Succinic acid-2,3-13C2, also known as Butanedioic acid-2,3-13C2, is a variant of succinic acid where the 2nd and 3rd carbon atoms are labeled with Carbon-13 (^13C). The primary targets of succinic acid are the enzymes and proteins involved in the Krebs or citric acid cycle .

Mode of Action

Succinic acid serves as an electron donor in the production of fumaric acid and FADH2 in the Krebs cycle . It has also been shown to be a good “natural” antibiotic due to its relative acidic or caustic nature .

Biochemical Pathways

Succinic acid is an essential component of the Krebs or citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP and carbon dioxide .

Pharmacokinetics

After a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life of Succinic acid-2,3-13C2 were 4574.5 mL/h/kg, 520.8 mL/kg, and 0.56 h, respectively . Oral Succinic acid-2,3-13C2 was absorbed and distributed quickly (bioavailability, 1.5%) at a dose of 100 mg/kg .

Result of Action

The action of Succinic acid-2,3-13C2 leads to the production of fumaric acid and FADH2, which are key components in the energy production processes of cells . It also has potential therapeutic effects on conditions such as sepsis, cancer, ataxia, and obesity .

Action Environment

The action, efficacy, and stability of Succinic acid-2,3-13C2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the molecule, which in turn can influence its absorption and distribution within the body . Additionally, temperature and pressure can affect the stability of the compound .

Safety and Hazards

Butanedioic Acid-2,3-13C2 may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling Butanedioic Acid-2,3-13C2 . It is also advised to avoid breathing dust, fume, gas, mist, vapors, and spray .

Future Directions

Succinic acid, which is also known as butanedioic acid, 1,2-ethanedicarboxylic acid and amber acid, occurs in nature as such or in various forms of its esters . Before the development of fermentation processes for its production, succinic acid was manufactured by catalytic hydrogenation of maleic anhydride, which is a fossil-based chemical . Several technologies for the fermentation-based production of succinic acid and the subsequent conversion to useful products are currently commercialized .

Biochemical Analysis

Biochemical Properties

Succinic acid-2,3-13C2 plays a crucial role in biochemical reactions. It is converted into fumarate by the enzyme succinate dehydrogenase in complex 2 of the electron transport chain, which is involved in ATP production . This interaction with enzymes and other biomolecules is essential for energy metabolism and cellular function.

Cellular Effects

Succinic acid-2,3-13C2 influences various types of cells and cellular processes. It has been studied for its potential anti-inflammatory and immune-boosting properties . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Succinic acid-2,3-13C2 exerts its effects through binding interactions with biomolecules and changes in gene expression. It functions as a competitive inhibitor for prolyl hydroxylase domain (PHD) proteins, central to the degradation of hypoxia-inducible factor (HIF)-1α subunit .

Temporal Effects in Laboratory Settings

The effects of Succinic acid-2,3-13C2 change over time in laboratory settings. It is known to be efficiently metabolized in several cell types, including pancreatic islet cells, hepatocytes, myocytes, neural cells, colonocytes, and adipocytes . Detailed information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

Succinic acid-2,3-13C2 is involved in the tricarboxylic acid (TCA) cycle, a key metabolic pathway. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Subcellular Localization

As a key intermediate of the TCA cycle, it is likely to be localized in the mitochondria where this cycle occurs .

Properties

IUPAC Name

(2,3-13C2)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514629
Record name (2,3-~13~C_2_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61128-08-3
Record name (2,3-~13~C_2_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61128-08-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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